![molecular formula C13H23O5PSi B14660393 Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate CAS No. 52057-52-0](/img/structure/B14660393.png)
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate is an organophosphorus compound that features a phosphate group bonded to a phenyl ring, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 4-hydroxyphenyltrimethylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)Cl+HO-C6H4OSi(CH3)3→(C2H5O)2P(O)-O-C6H4OSi(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-hydroxyphenyl phosphate and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction) can be used.
Major Products
Hydrolysis: 4-Hydroxyphenyl phosphate and trimethylsilanol.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: Studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate involves the interaction of its phosphate group with various molecular targets. In biochemical systems, the compound can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl phenyl phosphate: Lacks the trimethylsilyl group, making it less stable and less soluble in organic solvents.
Trimethylsilyl phenyl phosphate: Similar structure but with different ester groups, affecting its reactivity and applications.
Uniqueness
Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate is unique due to the presence of both diethyl phosphate and trimethylsilyl groups, which confer enhanced stability, solubility, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring stable phosphate esters.
Properties
CAS No. |
52057-52-0 |
|---|---|
Molecular Formula |
C13H23O5PSi |
Molecular Weight |
318.38 g/mol |
IUPAC Name |
diethyl (4-trimethylsilyloxyphenyl) phosphate |
InChI |
InChI=1S/C13H23O5PSi/c1-6-15-19(14,16-7-2)17-12-8-10-13(11-9-12)18-20(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
UBSHCXAMTLPNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


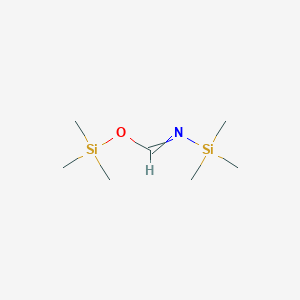
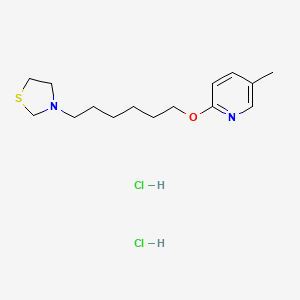

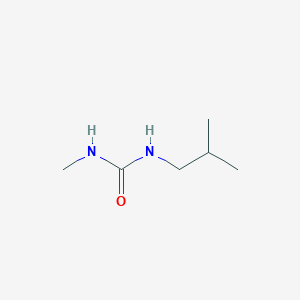
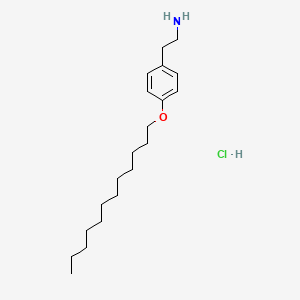
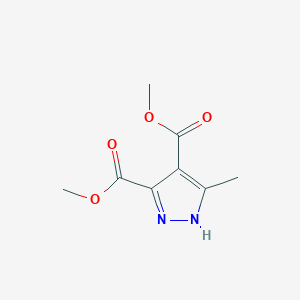
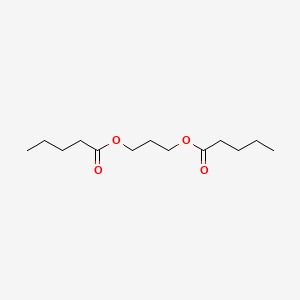
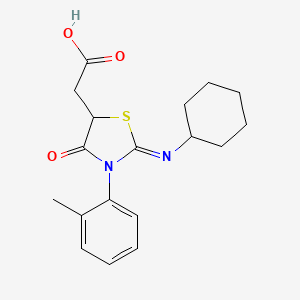
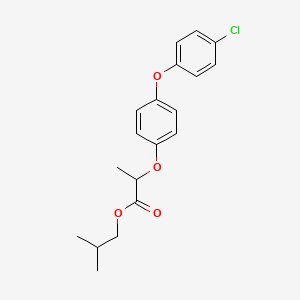
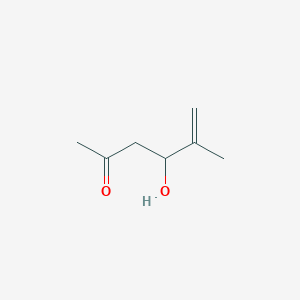
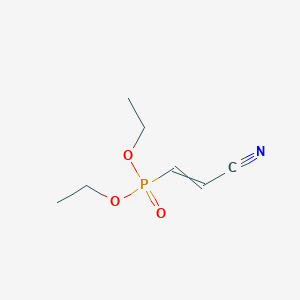
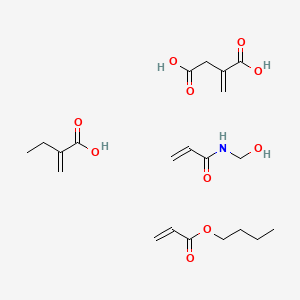
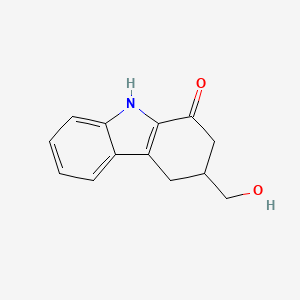
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
